tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

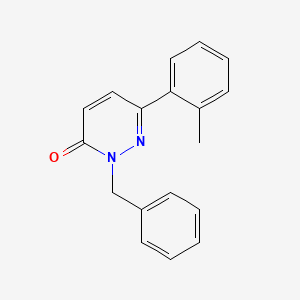

“tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate” is a chemical compound with the molecular formula C14H21NO3 . It is also known by other names such as “®-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate” and “2-Methyl-2-propanyl (1-hydroxy-3-phenyl-2-propanyl)carbamate” among others .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a 1-hydroxy-3-phenylbutan-2-yl group . The average mass of the molecule is 251.321 Da .Chemical Reactions Analysis

“this compound” can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . It can also be used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, boiling point of 303.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, and an enthalpy of vaporization of 63.0±6.0 kJ/mol . It also has a flash point of 137.1±23.2 °C, index of refraction of 1.453, molar refractivity of 55.2±0.3 cm3, and a molar volume of 204.2±3.0 cm3 .Aplicaciones Científicas De Investigación

Biodegradation and Environmental Fate

Studies on ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) provide insights into the biodegradation pathways of tert-butyl compounds in environmental settings. These compounds undergo aerobic biodegradation through initial hydroxylation, leading to the formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020). The presence of co-contaminants can influence the biodegradation rate of these compounds in soil and groundwater, highlighting the complexity of environmental remediation efforts.

Synthetic Applications

Research on catalysis using metal cation-exchanged clays demonstrates the potential for synthetic applications, including the facilitation of organic synthesis reactions. Such studies indicate the utility of certain catalysts in rearranging or synthesizing complex organic molecules, which could include tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate or similar structures (Tateiwa & Uemura, 1997).

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPCJDXJOJYCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CO)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2709623.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2709626.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2709628.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2709630.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2709633.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2709634.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2709641.png)